Methyl 2-anilino-4,5-dimethoxybenzoate Methyl 2-anilino-4,5-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 917080-08-1
VCID: VC16934308
InChI: InChI=1S/C16H17NO4/c1-19-14-9-12(16(18)21-3)13(10-15(14)20-2)17-11-7-5-4-6-8-11/h4-10,17H,1-3H3
SMILES:
Molecular Formula: C16H17NO4
Molecular Weight: 287.31 g/mol

Methyl 2-anilino-4,5-dimethoxybenzoate

CAS No.: 917080-08-1

Cat. No.: VC16934308

Molecular Formula: C16H17NO4

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-anilino-4,5-dimethoxybenzoate - 917080-08-1

Specification

CAS No. 917080-08-1
Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
IUPAC Name methyl 2-anilino-4,5-dimethoxybenzoate
Standard InChI InChI=1S/C16H17NO4/c1-19-14-9-12(16(18)21-3)13(10-15(14)20-2)17-11-7-5-4-6-8-11/h4-10,17H,1-3H3
Standard InChI Key PYMMKEZYPXHHHP-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C(=C1)C(=O)OC)NC2=CC=CC=C2)OC

Introduction

Chemical Identity and Structural Features

Methyl 2-anilino-4,5-dimethoxybenzoate (C₁₆H₁₆N₂O₄) is characterized by a molecular weight of 300.31 g/mol. The compound’s structure integrates a benzoate ester scaffold with electron-donating methoxy groups and a nucleophilic anilino moiety, which collectively influence its reactivity in heterocyclic syntheses. While direct crystallographic data for this specific compound is limited, structural analogs such as methyl 4-acetoxy-3,5-dimethoxybenzoate exhibit orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 18.0207 Å, b = 7.6885 Å, and c = 18.2326 Å . These findings suggest similar packing arrangements and intermolecular interactions for related dimethoxybenzoate derivatives.

Synthetic Pathways and Reaction Mechanisms

The synthesis of methyl 2-anilino-4,5-dimethoxybenzoate involves sequential functionalization of a benzoic acid precursor. Key steps derived from patented methodologies include:

Nitration and Reduction of Methyl 4,5-Dimethoxybenzoate

Initial synthesis begins with methyl 3,4-dimethoxybenzoate, which undergoes nitration in a mixture of acetic acid, sulfuric acid, and nitric acid at 25–150°C to yield methyl 2-nitro-4,5-dimethoxybenzoate . Subsequent reduction using sodium dithionite or catalytic hydrogenation (10% Pd/C, 30–60 psi H₂) produces methyl 2-amino-4,5-dimethoxybenzoate .

Table 1: Key Intermediates in the Synthesis Pathway

IntermediateReaction ConditionsYield (%)
Methyl 2-nitro-4,5-dimethoxybenzoateHNO₃/H₂SO₄, 25–150°C85–92
Methyl 2-amino-4,5-dimethoxybenzoateNa₂S₂O₄ or H₂/Pd-C, 25–100°C78–88

Physicochemical Properties

Experimental data for methyl 2-anilino-4,5-dimethoxybenzoate remains sparse, but properties can be extrapolated from analogous compounds:

Table 2: Physicochemical Properties of Structural Analogs

PropertyMethyl 2-Amino-4,5-Dimethoxybenzoate Methyl 4-Acetoxy-3,5-Dimethoxybenzoate
Melting Point128–133°C162–164°C
Boiling Point343.1°C (predicted)Not reported
Density1.189 g/cm³1.332 g/cm³
SolubilityDMSO, ethanolChloroform, acetone

The compound’s pKa (predicted: 2.68) indicates moderate acidity at the amino group, favoring protonation under acidic conditions . Stability studies recommend storage in inert atmospheres at room temperature to prevent decomposition .

Pharmaceutical Applications

Methyl 2-anilino-4,5-dimethoxybenzoate serves as a critical intermediate in the synthesis of Gefitinib, an EGFR tyrosine kinase inhibitor used in non-small cell lung cancer therapy. Computational mechanistic studies demonstrate that the compound participates in cyclization and demethylation reactions to form the quinazoline core of Gefitinib . Key steps include:

  • Cyclization: Copper-mediated cyclization of methyl 2-isocyano-4,5-dimethoxybenzoate generates the quinazolin-4-one scaffold.

  • Demethylation: Regioselective demethylation using methanesulfonic acid yields 4-chloro-7-methoxyquinazolin-6-ol, a direct precursor to Gefitinib .

Table 3: Energy Profiles of Key Transition States in Gefitinib Synthesis

Transition StateEnergy (kcal/mol)
TS-I (Cyclization)32.4
TS-II (Demethylation)24.7
TS-III (Ether Synthesis)18.9

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